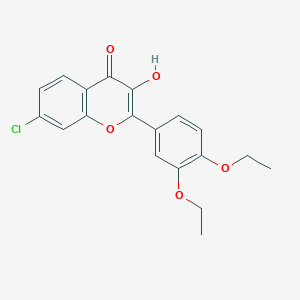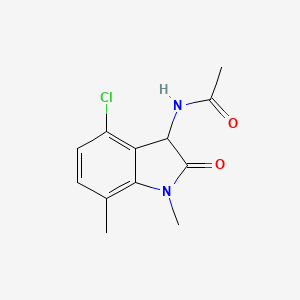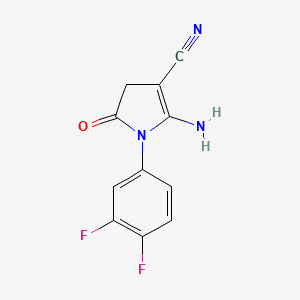![molecular formula C25H26FN3O3 B11069739 1-(2-Fluorobenzyl)-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11069739.png)
1-(2-Fluorobenzyl)-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through multi-step organic synthesis. One common approach involves the use of aromatic aldehydes, biacetyl, and primary aromatic amines in the presence of a catalyst such as iron(III) perchlorate . This one-pot synthesis method is efficient and cost-effective, making it suitable for industrial production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and pyrrole rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole and pyrrole rings can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Compared to other spiro compounds, 1-(2-Fluorobenzyl)-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to the presence of the fluorobenzyl group. This group can significantly alter the compound’s chemical and biological properties, making it more potent or selective in its applications. Similar compounds include:
Spiro[indole-pyrrole] derivatives: These compounds share a similar core structure but may lack the fluorobenzyl group.
Fluorinated spiro compounds: These compounds contain fluorine atoms but may have different ring structures or substituents.
Properties
Molecular Formula |
C25H26FN3O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1'-[(2-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C25H26FN3O3/c1-14(2)12-18-20-21(23(31)28(3)22(20)30)25(27-18)16-9-5-7-11-19(16)29(24(25)32)13-15-8-4-6-10-17(15)26/h4-11,14,18,20-21,27H,12-13H2,1-3H3 |
InChI Key |
CCJUYJPNWLJZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)sulfonyl]-5-oxoproline](/img/structure/B11069661.png)
![1-{4-[4-Fluoro-5-(2-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B11069666.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11069672.png)

![N-[2-(furan-2-ylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-phenoxyacetamide](/img/structure/B11069681.png)
![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11069684.png)
![8-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11069686.png)
![5-methyl-3-[(2-phenoxyethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11069688.png)
![Ethyl [3'-benzyl-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11069691.png)

![9-[(Z)-(4-chlorophenyl)diazenyl]-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11069702.png)
![1-(3-bromophenyl)-4-(thiophen-3-yl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11069715.png)


